Technical Support Center: VT-1598 Tosylate for Murine Models of Candidiasis

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Compound of Interest		
Compound Name:	VT-1598 tosylate	
Cat. No.:	B11929071	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **VT-1598 tosylate** in murine models of candidiasis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of **VT-1598 tosylate** for a murine model of disseminated candidiasis?

A1: For disseminated candidiasis, particularly with Candida auris, oral doses of 15 mg/kg and 50 mg/kg administered once daily have been shown to be effective, leading to significant improvements in survival and reductions in kidney and brain fungal burden.[1][2] A lower dose of 5 mg/kg may not show significant improvements in survival.

Q2: How should I prepare VT-1598 tosylate for oral administration to mice?

A2: **VT-1598 tosylate** can be resuspended in 1% carboxymethylcellulose for oral gavage.[3] It is important to note that VT-1598 is often supplied as a tosylate salt, and a correction factor of 1.3 should be used to determine the dose of the free base.[3][4]

Q3: What is the typical treatment duration in these models?

A3: A common treatment duration is 7 days of once-daily oral administration, starting 24 hours post-infection.[1][2] For models of oropharyngeal candidiasis, a 4-day treatment course has also been demonstrated to be effective.[3][5]







Q4: What is the expected efficacy of VT-1598 in terms of fungal burden reduction?

A4: In a murine model of invasive candidiasis caused by C. auris, treatment with VT-1598 at 15 mg/kg and 50 mg/kg resulted in significant reductions in kidney and brain fungal burden, ranging from 1.88 to 3.61 log10 CFU/g compared to the control group.[1][2] The reduction in fungal burden has been shown to correlate with plasma trough concentrations of the drug.[1][2]

Q5: Is VT-1598 effective against fluconazole-resistant Candida strains?

A5: Yes, VT-1598 has demonstrated potent in vitro activity against fluconazole-resistant Candida isolates.[3][6] In murine models of oropharyngeal candidiasis, it has shown significant efficacy against both fluconazole-susceptible and -resistant C. albicans.[3]

Q6: What are the pharmacokinetic properties of VT-1598 in mice?

A6: After oral administration, VT-1598 achieves significantly higher concentrations in both plasma and tongue tissue compared to fluconazole.[3] The plasma area-under-the-curve (AUC) of VT-1598 increases in a nearly linear fashion with increasing doses.[7][8] The half-life of VT-1598 in mice is approximately 24 hours.[4]

Troubleshooting Guide

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Issue	Potential Cause	Recommended Solution
Lack of efficacy (no significant reduction in fungal burden or improvement in survival)	Inadequate dosage.	Consider dose escalation. Doses of 15 mg/kg and 50 mg/kg have been shown to be effective in disseminated candidiasis models.[1][2]
Improper drug formulation or administration.	Ensure VT-1598 tosylate is fully suspended in the vehicle (e.g., 1% carboxymethylcellulose) before each administration. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered.	
High virulence of the Candida strain.	Confirm the in vitro susceptibility of your Candida strain to VT-1598. The MIC of VT-1598 against C. auris can range from 0.03 to 8 µg/ml.[9]	
High variability in experimental results	Inconsistent infection inoculum.	Standardize the preparation and administration of the Candida inoculum to ensure all mice receive a consistent infectious dose.
Differences in mouse strain, age, or sex.	Use a consistent mouse strain, age, and sex for all experimental groups.	
Inaccurate drug dosage calculation.	Remember to account for the 1.3 correction factor if you are using the tosylate salt to calculate the dose of the free base.[3][4]	



Adverse events observed in mice (e.g., weight loss, signs of distress)	Potential drug toxicity at higher doses.	While a 28-day study in rats showed a no-observed-adverse-effect level (NOAEL) of 100 mg/kg, it is crucial to monitor mice closely for any signs of toxicity.[4] If adverse events are observed, consider reducing the dose or the frequency of administration.
Gavage-related injury.	Prolonged periods of oral gavage can sometimes lead to injury.[4] Ensure proper technique and consider alternative routes of administration if feasible and validated.	

Quantitative Data Summary

Table 1: Efficacy of VT-1598 in a Murine Model of Disseminated Candida auris Infection

Treatment Group	Dose (mg/kg, p.o., QD)	Median Survival (days)	Kidney Fungal Burden (log10 CFU/g)	Brain Fungal Burden (log10 CFU/g)
Vehicle Control	-	5	7.26	Not reported
VT-1598	5	Not significantly improved	Not reported	Not reported
VT-1598	15	15	5.40	Not reported
VT-1598	50	>21	3.67	Not reported
Fluconazole	20	Not improved	Not reported	Not reported
Caspofungin	10 (i.p.)	>21	3.19	Not reported



Data from a study in neutropenic mice infected intravenously with C. auris. Treatment was administered for 7 days.[1][2]

Table 2: Pharmacokinetics of VT-1598 in Mice

Dose (mg/kg)	Plasma Concentration (μg/ml)	Tissue Concentration (μg/g)
Oral Candidiasis Model		
20 (VT-1598)	10.1 ± 1.0	24.3 ± 4.4 (Tongue)
25 (Fluconazole)	0.32 ± 0.039	0.31 ± 0.031 (Tongue)
CNS Coccidioidomycosis Model		
4 (VT-1598)	1.95 ± 0.63	-
20 (VT-1598)	17.6 ± 5.50	-

Plasma and tongue concentrations were determined after 4 days of treatment in an oral candidiasis model.[3] Plasma concentrations in the CNS model were measured two days after the last dose.[4]

Experimental Protocols Murine Model of Disseminated Candidiasis

- Animal Model: Use immunocompromised (e.g., neutropenic) mice. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide.
- Infection: Infect mice via intravenous injection (e.g., through the lateral tail vein) with a
 suspension of Candida species (e.g., C. auris) in sterile saline. The inoculum size should be
 optimized to establish a lethal infection.
- Treatment: Begin treatment 24 hours post-infection.
 - Prepare VT-1598 tosylate in 1% carboxymethylcellulose.



- Administer the drug orally once daily via gavage for 7 consecutive days.
- Monitoring:
 - Survival Study: Monitor mice daily for 21 days post-infection and record survival.
 - Fungal Burden Arm: Euthanize a separate cohort of mice on day 8 (24 hours after the last dose).
- Outcome Assessment:
 - Aseptically harvest organs (e.g., kidneys, brain).
 - Homogenize the organs in sterile saline.
 - Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., Sabouraud dextrose agar).
 - Incubate the plates and enumerate the colony-forming units (CFU) to determine the fungal burden per gram of tissue.

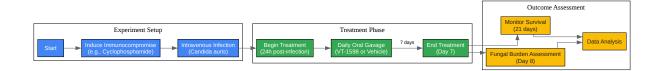
Murine Model of Oropharyngeal Candidiasis

- Animal Model: Use mice with a compromised immune response relevant to oral candidiasis, such as IL-17 signaling-deficient mice (e.g., Act1-/-).
- Infection: Induce infection by sublingual application of a Candida albicans suspension.
- Treatment:
 - Begin treatment 18 hours post-infection.
 - Administer VT-1598 tosylate (prepared as described above) or a vehicle control orally once daily for 4 consecutive days.
- Outcome Assessment:
 - At day 5 post-infection (24 hours after the last dose), euthanize the mice.



- Harvest the tongues and homogenize them.
- Determine the fungal burden by plating serial dilutions of the homogenates and counting CFUs.

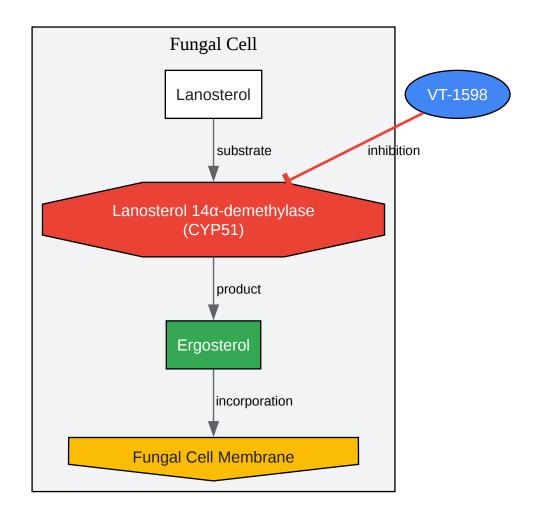
Visualizations



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Workflow for Disseminated Candidiasis Model





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Mechanism of Action of VT-1598

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